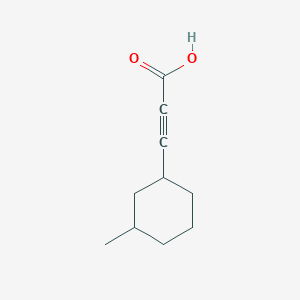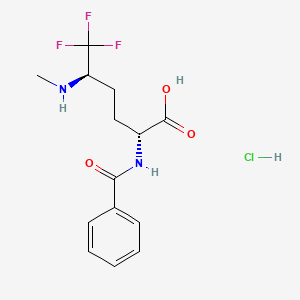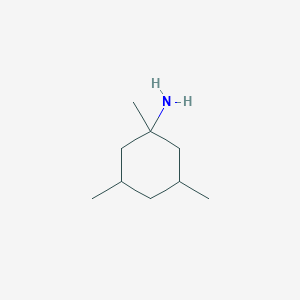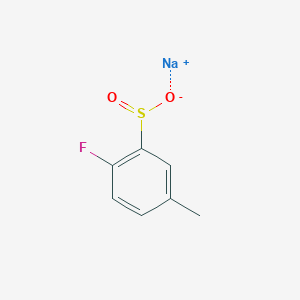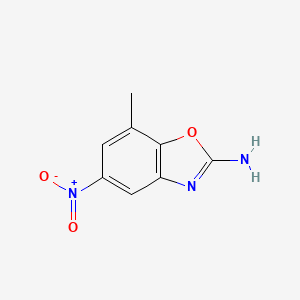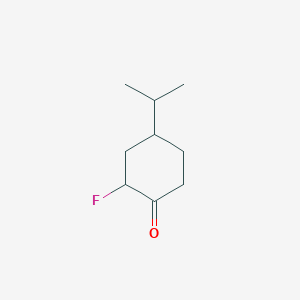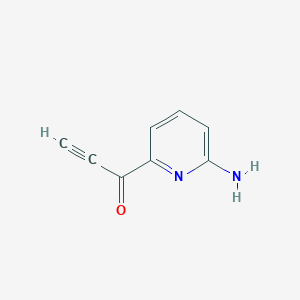
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,6-difluoropyridine with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfur atom in the thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium thiolate or primary amines in polar solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Nucleophilic substitution: Thiophene-substituted pyridines.
Oxidation: Sulfoxides and sulfones.
Coupling reactions: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride has several applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving sulfur and fluorine interactions.
Materials science: Incorporated into polymers and other materials to enhance their chemical resistance and thermal stability.
Biological studies: Employed in the development of probes and imaging agents due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: Lacks the thiophene and sulfonyl fluoride groups, making it less reactive in certain chemical reactions.
6-(Thiophen-2-yl)pyridine: Does not contain the fluorine atom, resulting in different electronic properties and reactivity.
Pyridine-3-sulfonyl fluoride: Missing the thiophene and fluorine groups, leading to distinct chemical behavior
Uniqueness
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride is unique due to the combination of fluorine, thiophene, and sulfonyl fluoride groups. This combination imparts specific electronic and steric properties, making it a versatile compound for various applications in chemistry and biology .
Propriétés
Formule moléculaire |
C9H5F2NO2S2 |
|---|---|
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
2-fluoro-6-thiophen-2-ylpyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H5F2NO2S2/c10-9-8(16(11,13)14)4-3-6(12-9)7-2-1-5-15-7/h1-5H |
Clé InChI |
DQTXKPMSSHRALW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


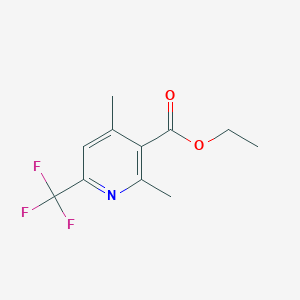
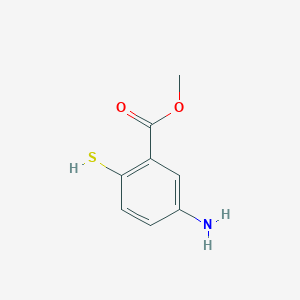
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)


![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)

